N-Nitroso Tamsulosin Impurity
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Overview
Description
N-Nitroso Tamsulosin Impurity is a nitrosamine derivative of tamsulosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). Nitrosamines are chemical compounds that are classified as probable human carcinogens based on animal studies . The presence of nitrosamines in pharmaceuticals has raised significant concerns due to their potential carcinogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Tamsulosin Impurity typically involves the nitrosation of tamsulosin. Nitrosation is a chemical reaction that introduces a nitroso group (NO) into an organic compound. This process is usually performed using nitrous acid, which is generated in situ by acidifying a sodium nitrite solution . The reaction conditions often require a strong nucleophile to catalyze the NO+ synthon transfer, with common nucleophiles including chloride, bromide, thiocyanate, or thiourea .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control measures to ensure the purity of the final product and to minimize the presence of other nitrosamine impurities. The use of tert-butyl nitrite under solvent-free conditions has been reported as an efficient method for the synthesis of various N-nitroso compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso Tamsulosin Impurity undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives of this compound.
Scientific Research Applications
N-Nitroso Tamsulosin Impurity has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines.
Biology: Studied for its potential carcinogenic effects and its impact on biological systems.
Medicine: Research on its presence as an impurity in pharmaceuticals and its potential health risks.
Mechanism of Action
The mechanism of action of N-Nitroso Tamsulosin Impurity involves its interaction with cellular components, leading to potential carcinogenic effects. Nitrosamines are known to form DNA adducts, which can result in mutations and ultimately lead to cancer . The molecular targets and pathways involved include the formation of nitrosamine-DNA adducts and the subsequent activation of oncogenes.
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosodibutylamine (NDBA)
- N-Nitrosomorpholine (NMOR)
- N-Nitrosopyrrolidine (NPIP)
Uniqueness
N-Nitroso Tamsulosin Impurity is unique due to its specific structure derived from tamsulosin, which is not commonly found in other nitrosamines. This uniqueness makes it a specific target for analytical methods aimed at detecting nitrosamine impurities in pharmaceuticals .
Properties
CAS No. |
2892260-31-8 |
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Molecular Formula |
C20H27N3O6S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethyl-nitrosoamino]propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H27N3O6S/c1-4-28-17-7-5-6-8-18(17)29-12-11-23(22-24)15(2)13-16-9-10-19(27-3)20(14-16)30(21,25)26/h5-10,14-15H,4,11-13H2,1-3H3,(H2,21,25,26)/t15-/m1/s1 |
InChI Key |
LFRHEOVVLUGWRH-OAHLLOKOSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN([C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N)N=O |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN(C(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N)N=O |
Origin of Product |
United States |
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